molecular formula C10H9NO3 B078898 (S)-4-Benzyloxazolidine-2,5-dione CAS No. 14825-82-2

(S)-4-Benzyloxazolidine-2,5-dione

Cat. No. B078898
CAS RN: 14825-82-2
M. Wt: 191.18 g/mol
InChI Key: GQBIVYSGPXCELZ-QMMMGPOBSA-N
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Description

Synthesis Analysis

  • A series of benzyloxazolidine-2,4-diones, which includes compounds like (S)-4-Benzyloxazolidine-2,5-dione, have been synthesized and evaluated for their hypoglycemic properties. These compounds demonstrated the ability to lower blood glucose levels in animal models (Dow et al., 1991).
  • Innovative methods have been developed for the synthesis of oxazolidine-2,4-diones using atmospheric carbon dioxide, providing a novel and environmentally friendly approach to creating these compounds (Zhang et al., 2015).

Molecular Structure Analysis

  • The molecular structure of compounds similar to (S)-4-Benzyloxazolidine-2,5-dione has been elucidated through various studies. For example, the crystal structure of O-benzyl-l-tyrosine N-carboxy anhydride, a related compound, reveals the orientation and conformation of its molecular components (Inada & Kanazawa, 2017).

Chemical Reactions and Properties

  • The biocatalytic reduction of carbon-carbon double bonds in 5-benzylidenethiazolidine-2,4-diones, which are structurally related to (S)-4-Benzyloxazolidine-2,5-dione, has been explored. This research has implications for the treatment of non-insulin dependent diabetes mellitus (Cantello et al., 1994).

Physical Properties Analysis

  • Research into the physical properties of compounds like (S)-4-Benzyloxazolidine-2,5-dione is less prominent in the literature. However, studies on related compounds can provide insights into their behavior under different physical conditions and their stability.

Chemical Properties Analysis

  • The chemical properties of (S)-4-Benzyloxazolidine-2,5-dione and related compounds have been explored in various studies. These include investigations into their reactivity, potential as hypoglycemic agents, and their behavior in chemical reactions (Dow et al., 1991).

Scientific Research Applications

  • Hypoglycemic Agent : (S)-4-Benzyloxazolidine-2,5-dione derivatives have been identified as potent hypoglycemic agents. They have been found effective in lowering blood glucose levels in genetically obese mice. The introduction of certain structural elements like benzofuran can greatly enhance their in vivo potency (Dow et al., 1991).

  • Structural Analysis : Research on the crystal structure of compounds related to (S)-4-Benzyloxazolidine-2,5-dione, such as O-benzyl-L-tyrosine N-carboxy anhydride, has shown specific orientations and dihedral angles of the constituent rings, which can be crucial for understanding its chemical behavior and potential applications (Inada & Kanazawa, 2017).

  • Synthesis Techniques : There have been advancements in the synthesis methods for derivatives of (S)-4-Benzyloxazolidine-2,5-dione. For instance, a metal-free oxidative cyclization method has been developed for producing 5,5-disubstituted oxazolidine-2,4-diones, which are structurally related. This process involves the formation of a C-O bond and is diastereospecific (Duddupudi et al., 2020).

  • Biocatalytic Reduction : There is a novel biotransformation system for the reduction of carbon-carbon double bonds in compounds structurally similar to (S)-4-Benzyloxazolidine-2,5-dione. This process, utilizing red yeasts, can yield compounds useful for treating non-insulin dependent diabetes mellitus (Cantello et al., 1994).

  • Hypolipidemic Activity : Certain derivatives of (S)-4-Benzyloxazolidine-2,5-dione have shown hypolipidemic activities in animal models. These compounds have been tested for their ability to lower serum cholesterol and triglyceride levels (Sohda et al., 1982).

  • Polymerization Applications : Studies have also explored the polymerization reactions of derivatives of (S)-4-Benzyloxazolidine-2,5-dione. This includes reactions under microwave irradiation, leading to the formation of novel polyureas with potential industrial applications (Mallakpour & Rafiee, 2004).

  • Anticonvulsive Properties : Derivatives of (S)-4-Benzyloxazolidine-2,5-dione, such as Tridione, have been studied for their anticonvulsive properties in experimental animals, showing potential in controlling epileptic attacks (Everett & Richards, 1944).

Safety And Hazards

This involves identifying any risks associated with handling the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves considering potential areas of future research, such as new synthesis methods, applications, or investigations into the compound’s properties.


For a specific compound like “(S)-4-Benzyloxazolidine-2,5-dione”, you would need to consult the relevant scientific literature. Tools like Google Scholar or databases like PubMed can be useful for this. Remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

(4S)-4-benzyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBIVYSGPXCELZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H]2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542763
Record name (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyloxazolidine-2,5-dione

CAS RN

14825-82-2
Record name (4S)-4-Benzyl-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Sugimoto, T Kuwahara, F Liang, H Wang… - ACS omega, 2022 - ACS Publications
Amino acid N-carboxyanhydrides (NCAs) are conventionally synthesized from α-amino acids and phosgene. The present study reports in situ photo-on-demand phosgenation reactions …
Number of citations: 3 pubs.acs.org
L Li, J Feng, N Shao, C Shen - Journal of Polymer Research, 2022 - Springer
A amphiphilic and biodegradable block copolymer is obtained by introducing hydrophilic polyethylene glycol segments into the segments of polyamino acids through copolymerization. …
Number of citations: 1 link.springer.com
A Bossion, J Nicolas - European Polymer Journal, 2020 - Elsevier
We presented optimized synthetic pathways to high purity L-phenylalanine (Phe) and L-asparagine (Asn) derived N-carboxyanhydrides (NCA) in one-pot processes and in a highly …
Number of citations: 2 www.sciencedirect.com

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